molecular formula C18H20 B6288984 Vinyltoluene Monomer CAS No. 25013-15-4

Vinyltoluene Monomer

Cat. No.: B6288984
CAS No.: 25013-15-4
M. Wt: 236.4 g/mol
InChI Key: VAPKHDZBJXRVNG-UHFFFAOYSA-N
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Description

Vinyltoluene Monomer, also known as methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene and is used as a comonomer in the production of specialized polystyrenes. This compound is a colorless liquid with a strong, disagreeable odor and is insoluble in water . It is produced by the dehydrogenation of ethyltoluene and is used in various industrial applications, including the production of styrene-free polyester resins .

Mechanism of Action

Target of Action

Vinyltoluene Monomer, also known as Methylstyrene Monomer or Vinyltoluene, is primarily used as a reactive monomer in the production of specialized polystyrenes . It is a derivative of styrene and is used as a comonomer in the production of polymers and coatings . The primary targets of this compound are the polymers and coatings it helps to form .

Mode of Action

This compound readily polymerizes to form a high clarity, colorless polymer with excellent electrical and physical properties . It is used as a reactive monomer, which means it participates in the polymerization process, contributing its vinyl group to the formation of the polymer chain .

Biochemical Pathways

This compound is involved in the polymerization pathway, where it contributes to the formation of specialized polystyrenes . The vinyl group of the monomer opens up and forms bonds with other monomers, creating a long chain or a polymer . This process is facilitated by the presence of a catalyst or under specific conditions of temperature and pressure .

Pharmacokinetics

It’s important to note that this compound is a volatile compound with a vapor pressure of 15 mm Hg at 20 deg C , indicating that it can readily evaporate into the air under normal atmospheric conditions .

Result of Action

The primary result of this compound’s action is the formation of specialized polystyrenes . These polymers have excellent electrical and physical properties and are used in various applications, including coatings, polyester resins, adhesives, paper coatings, and insulation resins .

Biochemical Analysis

Biochemical Properties

Vinyltoluene Monomer plays a significant role in biochemical reactions, particularly in polymerization processes. It can be polymerized by conventional methods of initiation and in the presence of inert materials such as fillers, dyes, solvents, resins, rubbers, and plasticizers . The compound interacts with various enzymes and proteins during these processes. For instance, it can form conjugates with enzymes like L-asparaginase, which can then be copolymerized with free monomers . These interactions are crucial for enzyme immobilization, enhancing the stability and activity of the enzymes in various biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. It has been observed to induce sister chromatid exchange and chromosomal aberrations in cultured human lymphocytes . Additionally, this compound can cause micronuclei formation in mouse bone-marrow cells in vivo . These effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to genetic mutations and other cellular alterations.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The vinyl moiety of the compound is first metabolized to form an epoxide, which can either be conjugated with glutathione or further oxidized to produce carboxylic acids . These metabolites can then be conjugated with glycine. The methyl group of this compound can also be oxidized to a carboxylic acid and subsequently conjugated with glycine . These biochemical transformations are essential for the compound’s activity and its interactions with enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to polymerize slowly at room temperature . This slow polymerization can impact its long-term effects on cellular function, as the gradual formation of polymers can alter the cellular environment and influence various biochemical processes. Additionally, the stability of this compound is influenced by the presence of stabilizers like TBC, which prevent rapid degradation and ensure consistent activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is absorbed and metabolized without significant adverse effects . At higher doses, saturation of metabolic pathways can occur, leading to the accumulation of metabolites and potential toxicity . For instance, saturation of metabolic pathways in rats begins at a dose of 250 mg/kg body weight . High doses of this compound can also cause neurotoxicity, as the compound is distributed to the brain in both humans and rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. The vinyl moiety is metabolized to form an epoxide, which can be conjugated with glutathione or further oxidized to produce carboxylic acids . These carboxylic acids are then conjugated with glycine. The methyl group of the compound can also be oxidized to a carboxylic acid and subsequently conjugated with glycine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is insoluble in water but soluble in organic solvents like ethanol, ether, heptane, acetone, methanol, and benzene . This solubility profile influences its distribution within the body, as it can easily diffuse through lipid membranes and accumulate in fatty tissues. The transport of this compound is also facilitated by its interaction with transport proteins and binding proteins, which help in its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the formation of conjugates with enzymes can facilitate the localization of this compound to specific cellular sites where these enzymes are active . This targeted localization is essential for the compound’s activity and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltoluene Monomer is typically synthesized through the dehydrogenation of ethyltoluene. This process involves the removal of hydrogen atoms from ethyltoluene, resulting in the formation of vinyltoluene . The reaction is usually carried out in the presence of a catalyst at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is produced by Deltech Corporation, among others. The monomer is a mixture of methylstyrene isomers with approximately 55% meta and 45% para isomer distribution . The production process involves polymerization methods such as thermal and ultraviolet (UV) irradiation polymerization . The monomer is stabilized with inhibitors like tertiary butylcatechol to prevent premature polymerization during storage .

Properties

IUPAC Name

1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKHDZBJXRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72662-97-6
Details Compound: Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene
Record name Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72662-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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